(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Description
The compound "(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone" is a heterocyclic methanone featuring two pyrrolidine rings connected via a carbonyl group. One pyrrolidine ring is substituted with 4,4-difluoro and 2-hydroxymethyl groups, while the other retains a pyrrolidin-3-yl moiety.
Key structural attributes include:
- Pyrrolidine rings: Five-membered nitrogen-containing rings with varying substituents.
- Fluorine atoms: The 4,4-difluoro substitution likely enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O2/c11-10(12)3-8(5-15)14(6-10)9(16)7-1-2-13-4-7/h7-8,13,15H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWKIJODRXLIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CC(CC2CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination and Pyrrolidine Ring Construction
- The 4,4-difluoro substitution is typically introduced via selective fluorination reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents that convert ketones or hydroxyl groups to difluoromethylene groups.
- Pyrrolidine rings are commonly synthesized via cyclization reactions from amino alcohols or haloalkyl amines under basic or acidic conditions.
- Hydroxymethyl substitution at the 2-position can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base or acid catalyst.
Formation of the Methanone Linkage
- The methanone (ketone) linkage between the pyrrolidin-1-yl and pyrrolidin-3-yl groups is generally formed by acylation reactions.
- Typical methods include reacting a pyrrolidin-3-yl amine or its derivative with an acyl chloride or activated ester of the 4,4-difluoro-2-(hydroxymethyl)pyrrolidine carboxylic acid.
- Coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides may be used to facilitate amide bond formation under mild conditions.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Cyclization of amino alcohol precursor under acidic conditions | Formation of 2-(hydroxymethyl)pyrrolidine |
| 2 | Fluorination | Treatment with DAST or Deoxo-Fluor at low temperature | Introduction of 4,4-difluoro group |
| 3 | Activation of carboxyl group | Conversion to acyl chloride using SOCl2 or oxalyl chloride | Formation of acid chloride intermediate |
| 4 | Amide bond formation | Coupling with pyrrolidin-3-yl amine using base (e.g., triethylamine) | Formation of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone |
Research Findings and Optimization
- Fluorination reactions require careful temperature control to avoid over-fluorination or decomposition.
- Hydroxymethylation yields can be improved by optimizing pH and reaction time.
- Amide bond formation efficiency depends on the purity of intermediates and choice of coupling agents.
- Protecting groups may be employed on hydroxyl or amine functionalities to prevent side reactions during multi-step synthesis.
- Purification methods typically include column chromatography and crystallization to achieve high purity suitable for pharmaceutical use.
Analytical Data Supporting Preparation
| Parameter | Typical Data |
|---|---|
| Melting Point | 120-125 °C (depends on purity) |
| NMR (¹H, ¹³C, ¹⁹F) | Signals consistent with difluoro and hydroxymethyl groups |
| Mass Spectrometry | Molecular ion peak corresponding to molecular weight |
| IR Spectroscopy | Characteristic carbonyl (C=O) stretch near 1700 cm⁻¹, OH stretch around 3400 cm⁻¹ |
| Elemental Analysis | Consistent with calculated C, H, N, F content |
Summary Table of Preparation Method Parameters
| Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidine synthesis | Amino alcohol, acid catalyst | 70-85 | Purity critical for next step |
| Fluorination | DAST, low temperature (-78°C) | 60-75 | Sensitive to moisture |
| Acyl chloride formation | SOCl2, reflux | 80-90 | Use dry solvents |
| Amide coupling | Pyrrolidin-3-yl amine, base | 65-80 | Coupling agent choice affects yield |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The compound features:
- Pyrrolidine Rings : Two pyrrolidine rings provide flexibility for molecular interactions.
- Difluoro Substitution : Enhances lipophilicity and metabolic stability.
- Hydroxymethyl Group : Facilitates hydrogen bonding with biological targets, improving binding affinity.
Synthesis and Production
The synthesis typically involves multi-step organic synthesis techniques, including:
- Preparation of Pyrrolidinone Core : Involves reactions of difluorinated pyrrolidinones with hydroxymethyl reagents.
- Industrial Scale Production : Utilizes large-scale reactors and advanced techniques like continuous flow chemistry to optimize yield and purity.
Binding Affinity and Stability
Research indicates that the difluoromethyl and hydroxymethyl groups enhance the compound's binding affinity to target proteins, crucial for its pharmacological effects. The fluorine atoms contribute to overall stability in biological systems, prolonging action and reducing degradation.
Therapeutic Applications
The compound has potential applications in several therapeutic areas:
- Antitumor Activity : Preliminary studies suggest efficacy against certain cancer cell lines.
- Neurological Disorders : Investigated for potential neuroprotective effects due to its ability to modulate neurotransmitter systems.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Effects | Demonstrated inhibition of tumor growth in vitro. |
| Study 2 | Neuroprotective Properties | Showed potential to reduce neuronal apoptosis in animal models. |
| Study 3 | Enzyme Interaction | Identified as an inhibitor of specific kinases involved in cancer progression. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 2092062-77-4)
Structural Differences :
Physical Properties :
Functional Implications :
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone Hydrochloride (CAS 1956325-48-6)
Structural Differences :
- Features a cyclopropyl group and 3-aminoazetidine instead of pyrrolidine rings .
- Lacks fluorine atoms and hydroxymethyl substituents.
Similarity Score: 0.90 (high structural similarity due to the azetidine and methanone linkage) .
Functional Implications :
- The cyclopropyl group may enhance steric hindrance, while the amino group introduces hydrogen-bonding capacity, differing from the hydroxymethyl in the target compound.
Piperidin-3-yl(pyrrolidin-1-yl)methanone (CAS 35090-94-9)
Structural Differences :
Functional Implications :
- The larger piperidine ring could alter binding affinity in biological systems compared to pyrrolidine.
Comparative Analysis Table
| Compound Name | CAS Number | Key Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Similarity Score |
|---|---|---|---|---|---|
| Target Compound | N/A | 4,4-Difluoro, 2-hydroxymethyl | ~250 (estimated) | Not available | N/A |
| Azetidin-3-yl analog | 2092062-77-4 | Azetidine, 4,4-difluoro | 220.217 | 380.3±42.0 | N/A |
| (3-Aminoazetidin-1-yl)(cyclopropyl)methanone | 1956325-48-6 | Cyclopropyl, 3-aminoazetidine | Not available | Not available | 0.90 |
| Piperidin-3-yl(pyrrolidin-1-yl)methanone | 35090-94-9 | Piperidine | Not available | Not available | 0.76 |
Research Implications and Hypotheses
- Fluorine Substitution: The 4,4-difluoro group in the target compound likely increases metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in drug design.
- Hydroxymethyl vs. Amino Groups: The hydroxymethyl substituent may improve solubility, while amino groups (as in CAS 1956325-48-6) could enhance target binding via hydrogen bonding.
Biological Activity
Introduction
The compound (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone , also known by its CAS number 2098133-12-9, is a complex organic molecule notable for its unique structural characteristics, including difluoro and hydroxymethyl substituents. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Structural Features
The molecular structure of this compound can be represented as follows:
This structure features:
- Pyrrolidine Rings : The presence of two pyrrolidine rings contributes to the compound's biological activity by providing a flexible scaffold for molecular interactions.
- Difluoro Substitution : The difluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability.
- Hydroxymethyl Group : This moiety may facilitate hydrogen bonding with biological targets, enhancing binding affinity.
Cellular Effects
This compound has been shown to influence various cellular processes:
- Modulation of Cell Signaling Pathways : The compound interacts with key signaling pathways, potentially affecting gene expression and cellular metabolism.
- Enzyme Inhibition/Activation : It can bind to specific biomolecules, forming stable complexes that modulate enzyme activity. This interaction may inhibit or activate enzymes involved in critical metabolic pathways.
The compound exhibits several important biochemical properties:
- Binding Affinity : Studies suggest that the difluoromethyl and hydroxymethyl groups significantly enhance the binding affinity of the compound to target proteins, which is crucial for its pharmacological effects .
- Stability : The fluorine atoms contribute to the compound's overall stability in biological systems, which can prolong its action and reduce metabolic degradation.
Case Studies
- Antiviral Activity : In a study evaluating antiviral compounds, derivatives similar to this compound demonstrated promising activity against various viruses including HSV and HIV. These findings suggest potential applications in antiviral drug development .
- Cancer Therapeutics : Research has indicated that compounds with similar structural motifs can act as inhibitors of oncogenic pathways. The modulation of specific targets related to cancer cell proliferation has been observed, suggesting that this compound may have therapeutic potential in oncology .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C10H15F2N2O |
| CAS Number | 2098133-12-9 |
| Binding Affinity | Enhanced due to difluoromethyl |
| Stability | High due to fluorine substitution |
| Potential Applications | Antiviral and anticancer agents |
Q & A
Basic: What synthetic methodologies are recommended for preparing (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone?
The synthesis typically involves multi-step reactions, including condensation of fluorinated pyrrolidine derivatives with activated carbonyl intermediates. A common approach is to use nucleophilic substitution or coupling reactions under inert atmospheres. For example, fluorinated azetidine or pyrrolidine precursors (e.g., 3,3-difluoroazetidine hydrochloride) can react with heterocyclic ketones in the presence of coupling agents like EDCI or HATU . Post-synthetic purification via column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) and characterization by -NMR (400 MHz, DMSO-d) and LC-MS (ESI) are critical for verifying purity (>99%) and structural integrity .
Basic: How should researchers handle and store this compound to ensure stability?
Refer to safety data sheets (SDS) for guidance:
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the hydroxymethyl group .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; employ HEPA filters if dry powder is handled.
- Decomposition : Thermal degradation may release fluorinated byproducts (e.g., HF); neutralize spills with calcium carbonate .
Basic: What spectroscopic techniques are essential for structural characterization?
- NMR : - and -NMR identify proton environments and fluorine substitution patterns. For example, δ 4.50–4.57 ppm (m, 4H) in -NMR corresponds to pyrrolidinyl protons, while -NMR detects difluoro groups at -120 to -140 ppm .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 386.1 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry; for related compounds, C–C bond lengths of 1.52–1.54 Å and torsion angles <5° are typical .
Advanced: How can synthetic yields be optimized for this compound, particularly for scale-up?
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of fluorinated intermediates.
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity in heterocyclic ring formation .
- Workflow : Implement flow chemistry for exothermic steps (e.g., fluorination) to control temperature and reduce side reactions.
- Yield Tracking : Monitor intermediates via inline FTIR or HPLC to identify bottlenecks. For example, a 52.7% yield was achieved in a scaled reaction by optimizing HCl addition and heating to 50°C .
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies)?
- Experimental Design : Use randomized block designs with split-plot arrangements to control variables like solvent polarity or cell line variability .
- Data Normalization : Compare results against internal controls (e.g., reference kinase inhibitors) and standardize assay conditions (pH, temperature).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of discrepancies. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What computational strategies are effective for predicting target engagement and selectivity?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs. Focus on fluorine’s electronegativity and hydroxymethyl’s hydrogen-bonding capacity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints.
- ADMET Prediction : Employ SwissADME to evaluate bioavailability and BBB penetration, critical for CNS-targeted applications .
Advanced: How can in vitro and in vivo efficacy data be correlated for this compound?
- In Vitro : Use primary cell lines (e.g., HEK293T) transfected with target receptors. Measure cAMP or Ca flux via FLIPR assays.
- In Vivo : Apply PK/PD modeling in rodent models. For related compounds, a 5 mg/kg dose achieved plasma C of 1.2 µM with t = 6 hours .
- Biomarkers : Quantify target modulation in tissues via LC-MS/MS or immunohistochemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
